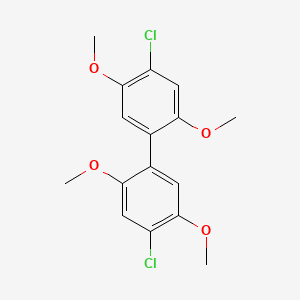
1,1'-Biphenyl, 4,4'-dichloro-2,2',5,5'-tetramethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of two benzene rings connected by a single bond, with four chlorine atoms and four methoxy groups attached to the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.
Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Methoxylation: Finally, the chlorinated biphenyl is treated with methanol in the presence of a base to replace the chlorine atoms with methoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in hydroxyl or amino derivatives.
科学的研究の応用
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chlorine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Lacks the methoxy groups, making it less polar and less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,5-dichloro-: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
1,1’-Biphenyl, 4,4’-dimethoxy-: Contains only methoxy groups, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
131590-30-2 |
|---|---|
分子式 |
C16H16Cl2O4 |
分子量 |
343.2 g/mol |
IUPAC名 |
1-chloro-4-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Cl2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
InChIキー |
ATLSPDHZEUQNBY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Cl)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



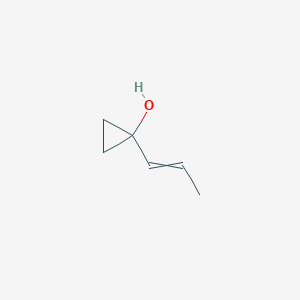
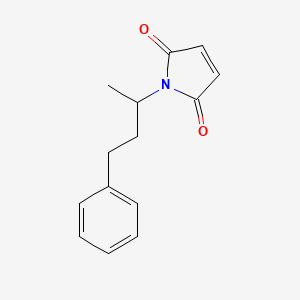
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

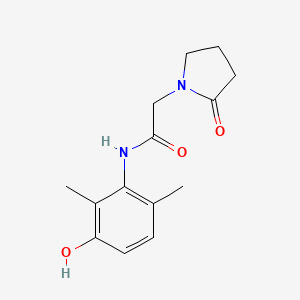
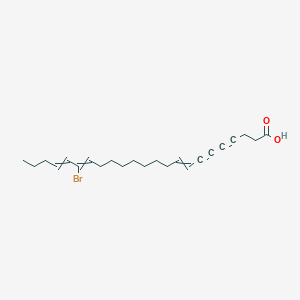
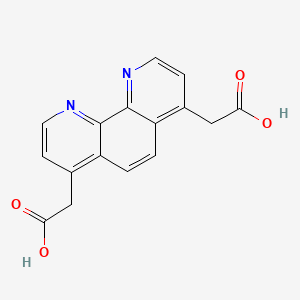
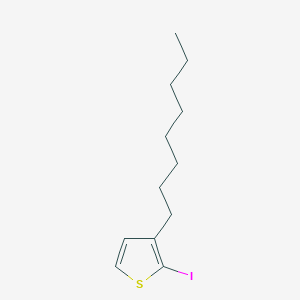
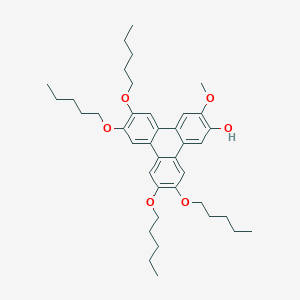
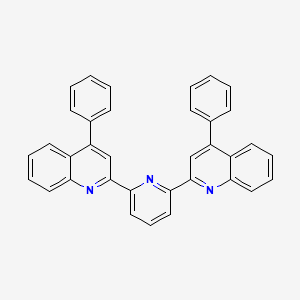
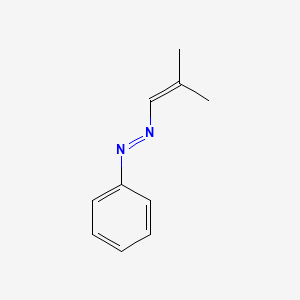
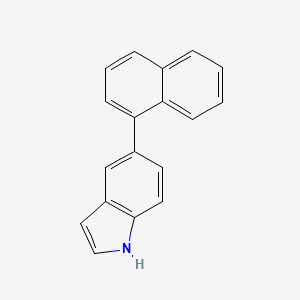
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
